![molecular formula C21H20N6O2S B12219021 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12219021.png)
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a quinoline, tetrazole, and acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Tetrazole Group: The tetrazole ring can be introduced via the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the quinoline and tetrazole moieties with the acetamide group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activities.
Pharmacology: The compound can be used in studies to understand its interaction with various biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the tetrazole ring can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of both quinoline and tetrazole moieties in a single molecule, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline moiety, a tetrazole ring, and a sulfanyl group. Its molecular formula is C18H19N5O1S, with a molecular weight of approximately 357.44 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The IC50 values for these cell lines were reported to be around 5 µM, suggesting potent activity against tumor growth.
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression. Flow cytometry studies revealed an increase in the percentage of cells in the G0/G1 phase, indicating cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 16 µg/mL, highlighting its potential as an antibacterial agent.
Case Studies
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Study on Anticancer Properties:
A study conducted by Liu et al. (2021) investigated the anticancer effects of this compound on various cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers such as annexin V positivity and caspase activation. -
Antimicrobial Efficacy:
A separate investigation explored the antimicrobial properties against common pathogens. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
Data Tables
Properties
Molecular Formula |
C21H20N6O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C21H20N6O2S/c1-14-7-3-6-10-18(14)27-21(23-24-25-27)30-13-20(29)26(2)12-15-11-19(28)22-17-9-5-4-8-16(15)17/h3-11H,12-13H2,1-2H3,(H,22,28) |
InChI Key |
FHXVFLMIQVUWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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